citryl-CoA

Catalog No.
S614764
CAS No.
3131-26-8
M.F
C27H42N7O22P3S
M. Wt
941.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
citryl-CoA

CAS Number

3131-26-8

Product Name

citryl-CoA

IUPAC Name

2-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid

Molecular Formula

C27H42N7O22P3S

Molecular Weight

941.6 g/mol

InChI

InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47)

InChI Key

IHVFHZGGMJDGGZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

(3S)-citryl-CoA, citryl-CoA, citryl-coenzyme A, coenzyme A, citryl-

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O

Citryl-CoA (CAS 3131-26-8) is a high-energy thioester intermediate central to the tricarboxylic acid cycle and cytosolic lipid biosynthesis [1]. Formed transiently by citrate synthase via the condensation of acetyl-CoA and oxaloacetate, and cleaved by ATP-citrate lyase (ACLY) to yield acetyl-CoA and oxaloacetate, it represents the critical mechanistic bridge in these fundamental metabolic pathways [2]. For commercial and research procurement, authentic citryl-CoA is utilized primarily as a pre-formed intermediate to isolate specific enzymatic half-reactions, trap closed-conformation enzyme states, and serve as a high-affinity benchmark for designing mechanism-based inhibitors targeting ACLY-driven lipogenesis [3].

Substituting pre-formed citryl-CoA with its in situ generated precursors (acetyl-CoA and oxaloacetate) or its cleavage products (citrate and CoA) fundamentally compromises pre-steady-state kinetic assays and structural biology workflows[1]. Because the condensation of acetyl-CoA and oxaloacetate is rapid while the subsequent hydrolysis of citryl-CoA is the rate-limiting step, relying on in situ generation masks the specific kinetics of the hydrolysis half-reaction[2]. Furthermore, ground-state precursors fail to induce the complete closed ligase conformation of citrate synthase or the specific intermediate-bound state of ACLY [3]. Procuring the exact citryl-CoA molecule is mandatory for decoupling these half-reactions and accurately measuring intermediate binding affinities without confounding condensation kinetics [1].

Isolation of the Rate-Limiting Hydrolysis Half-Reaction in Citrate Synthase

In steady-state turnover of citrate synthase, the overall catalytic rate (kcat) is overwhelmingly dominated by the hydrolysis of the citryl-CoA intermediate [1]. When researchers use pre-formed citryl-CoA rather than the acetyl-CoA and oxaloacetate precursor mix, they can directly isolate and quantify this rate-limiting step without the confounding rapid condensation kinetics. Studies demonstrate that citryl-CoA hydrolysis completely determines the kcat, making the direct procurement of this intermediate essential for accurate measurement of the hydrolysis half-reaction [1].

Evidence DimensionReaction rate determination (kcat bottleneck)
Target Compound DataDirectly isolates the rate-limiting hydrolysis half-reaction
Comparator Or BaselineAcetyl-CoA + Oxaloacetate (masks hydrolysis kinetics behind rapid condensation)
Quantified DifferenceHydrolysis is the slowest step, completely defining steady-state kcat
ConditionsSteady-state multiple turnover experiments (e.g., pig heart and TpCS)

Allows enzymologists to decouple the condensation and hydrolysis half-reactions, providing precise kinetic data for the rate-limiting step.

Superior Binding Affinity and Conformational Trapping vs. Ground-State Precursors

Citryl-CoA and its structural analogs exhibit profoundly higher binding affinities for citrate synthase compared to ground-state precursors like acetyl-CoA [1]. Quantitative binding studies reveal that transition-state/intermediate analogs of citryl-CoA achieve a dissociation constant (Ks) of approximately 0.07 µM in the ternary complex, representing an affinity up to 100-fold higher than that of enolic acetyl-CoA (binary Ks ~230 µM) [1]. This ultra-tight binding is required to drive the enzyme from its open hydrolase form to its closed ligase conformation, a structural shift that ground-state precursors cannot stably maintain.

Evidence DimensionBinding Affinity (Ks) in ternary complex
Target Compound Data~0.07 µM (for citryl-CoA intermediate analogs)
Comparator Or Baseline230 µM (Acetyl-CoA binary complex)
Quantified Difference~100-fold higher affinity for the intermediate state
ConditionsTernary inhibitor-oxaloacetate-enzyme complex binding assays

Essential for structural biologists who must trap the closed, active conformation of citrate synthase for high-resolution X-ray crystallography.

Enhanced Substrate Affinity for ATP-Citrate Lyase (ACLY) Inhibitor Benchmarking

In the context of ATP-citrate lyase (ACLY)—a major pharmacological target for hypolipidemic and anti-cancer therapies—citryl-CoA serves as a critical high-affinity benchmark [1]. Kinetic evaluations show that citryl-CoA binds to ACLY with a Km of approximately 28 µM, which is significantly tighter than the primary substrate citrate (Km ~100 µM) [1]. Because citryl-CoA represents the actual ligated intermediate before retro-Claisen cleavage, it provides a far more accurate structural and kinetic baseline for designing multisubstrate analogue inhibitors.

Evidence DimensionMichaelis Constant (Km) for ACLY binding
Target Compound DataKm = 28 µM (Citryl-CoA)
Comparator Or BaselineKm = 100 µM (Citrate)
Quantified Difference>3.5-fold tighter binding affinity
ConditionsRecombinant ACLY kinetic assays

Provides a superior, high-affinity structural template for medicinal chemists designing mechanism-based ACLY inhibitors for metabolic diseases.

Pre-Steady State Kinetic Decoupling of Citrate Synthase

Because citryl-CoA hydrolysis is the rate-limiting step that defines the overall kcat of citrate synthase, procuring the pre-formed intermediate is the only way to cleanly isolate the hydrolysis half-reaction [1]. This is the optimal choice for enzymologists conducting stopped-flow or rapid-quench kinetic assays who need to eliminate the confounding variables of the initial acetyl-CoA and oxaloacetate condensation step.

Crystallographic Trapping of Closed-State Enzymes

The ~100-fold higher binding affinity of citryl-CoA and its stable analogs compared to acetyl-CoA makes it the definitive reagent for structural biology[2]. It is specifically required to induce and stabilize the closed ligase conformation of citrate synthase, enabling high-resolution X-ray crystallography of the true intermediate-bound state rather than the open, solvent-exposed ground state.

Mechanism-Based Inhibitor Design for ATP-Citrate Lyase (ACLY)

With a Km of 28 µM for ACLY, citryl-CoA binds significantly tighter than bulk citrate [3]. Pharmaceutical researchers targeting ACLY for hypolipidemic or oncology indications utilize citryl-CoA as the benchmark scaffold to design multisubstrate analogue inhibitors that simultaneously occupy both the citrate and CoA binding pockets, mimicking the high-affinity intermediate state.

XLogP3

-7.4

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

12

Exact Mass

941.13164816 Da

Monoisotopic Mass

941.13164816 Da

Heavy Atom Count

60

Wikipedia

(3S)-citryl-CoA

Dates

Last modified: 07-20-2023

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